Cas no 45662-46-2 ((1-ethenyl-1H-imidazol-2-yl)methanol)

(1-ethenyl-1H-imidazol-2-yl)methanol 化学的及び物理的性質
名前と識別子
-
- 1-ethenyl-1H-Imidazole-2-methanol
- (1-ethenylimidazol-2-yl)methanol
- BJIUWZYBYKQRSZ-UHFFFAOYSA-N
- (1-Vinyl-1H-imidazol-2-yl)methanol
- CS-0249106
- 1-Vinyl-2-hydroxymethylimidazole
- 45662-46-2
- DTXSID30336662
- AKOS008132142
- (1-Vinyl-1H-imidazol-2-yl)methanol #
- Z425960776
- MFCD11857908
- EN300-42515
- (1-ethenyl-1H-imidazol-2-yl)methanol
- G25978
- SCHEMBL5961221
-
- インチ: InChI=1S/C6H8N2O/c1-2-8-4-3-7-6(8)5-9/h2-4,9H,1,5H2
- InChIKey: BJIUWZYBYKQRSZ-UHFFFAOYSA-N
- ほほえんだ: C=CN1C=CN=C1CO
計算された属性
- せいみつぶんしりょう: 124.063662883g/mol
- どういたいしつりょう: 124.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 38Ų
(1-ethenyl-1H-imidazol-2-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319776-10g |
(1-Ethenyl-1h-imidazol-2-yl)methanol |
45662-46-2 | 95% | 10g |
¥34404.00 | 2024-05-13 | |
Enamine | EN300-42515-1.0g |
(1-ethenyl-1H-imidazol-2-yl)methanol |
45662-46-2 | 95.0% | 1.0g |
$371.0 | 2025-03-15 | |
Enamine | EN300-42515-10.0g |
(1-ethenyl-1H-imidazol-2-yl)methanol |
45662-46-2 | 95.0% | 10.0g |
$1593.0 | 2025-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319776-500mg |
(1-Ethenyl-1h-imidazol-2-yl)methanol |
45662-46-2 | 95% | 500mg |
¥5848.00 | 2024-05-13 | |
TRC | B126158-250mg |
(1-ethenyl-1H-imidazol-2-yl)methanol |
45662-46-2 | 250mg |
$ 320.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319776-1g |
(1-Ethenyl-1h-imidazol-2-yl)methanol |
45662-46-2 | 95% | 1g |
¥8008.00 | 2024-05-13 | |
TRC | B126158-25mg |
(1-ethenyl-1H-imidazol-2-yl)methanol |
45662-46-2 | 25mg |
$ 50.00 | 2022-06-07 | ||
TRC | B126158-50mg |
(1-ethenyl-1H-imidazol-2-yl)methanol |
45662-46-2 | 50mg |
$ 95.00 | 2022-06-07 | ||
Aaron | AR019VFA-100mg |
(1-ETHENYL-1H-IMIDAZOL-2-YL)METHANOL |
45662-46-2 | 95% | 100mg |
$117.00 | 2025-02-14 | |
1PlusChem | 1P019V6Y-1g |
(1-ethenyl-1H-imidazol-2-yl)methanol |
45662-46-2 | 95% +(stabilized with TBC) | 1g |
$511.00 | 2024-05-02 |
(1-ethenyl-1H-imidazol-2-yl)methanol 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
8. Book reviews
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
(1-ethenyl-1H-imidazol-2-yl)methanolに関する追加情報
Chemical Profile of 1-Ethenyl-1H-Imidazole-2-methanol (CAS No. 45662-46-2)
1-Ethenyl-1H-Imidazole-2-methanol, identified by its Chemical Abstracts Service (CAS) number 45662-46-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol belongs to the imidazole family, a class of molecules widely recognized for their diverse biological activities and industrial applications. The structural motif of 1-ethenyl-1H-imidazole-2-methanol features a fused five-membered ring system containing two nitrogen atoms, with an ethenyl (vinyl) group attached to the first carbon and a hydroxymethyl substituent at the second carbon position. Such structural features make it a versatile intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.
The compound's reactivity is largely influenced by its dual functional groups: the electron-deficient imidazole ring and the nucleophilic hydroxymethyl group. The presence of the vinyl moiety allows for potential participation in π-conjugation systems, which can be exploited in designing molecules with specific electronic properties. Meanwhile, the hydroxymethyl group serves as a handle for further derivatization, enabling the construction of more elaborate structures through oxidation, esterification, or etherification reactions. These attributes have positioned 1-ethenyl-1H-imidazole-2-methanol as a valuable building block in synthetic protocols targeting biologically active scaffolds.
In recent years, there has been growing interest in imidazole derivatives due to their broad spectrum of pharmacological activities. Researchers have explored various modifications of the imidazole core to develop compounds with potential therapeutic benefits. For instance, derivatives with similar substitution patterns have been investigated for their antimicrobial, antiviral, and anti-inflammatory properties. The compound 1-Ethenyl-1H-imidazole-2-methanol itself has not yet been widely studied in isolation, but its structural analogs suggest that it may exhibit similar biological effects or serve as a precursor to such agents. The hydroxymethyl group, in particular, is often a site of functionalization in drug design, allowing for the introduction of polar or charged moieties that can enhance binding affinity to biological targets.
The synthesis of 1-Ethenyl-1H-imidazole-2-methanol typically involves multi-step organic transformations starting from commercially available precursors. One common approach involves the condensation of an appropriate aldehyde or ketone with a vinyl-substituted imidazole precursor, followed by selective reduction or functional group interconversion to introduce the hydroxymethyl group. Advances in catalytic methods have also enabled more efficient routes to this compound, reducing reaction times and improving yields. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the imidazole ring system with high precision, while transition-metal-catalyzed hydrogenation techniques offer controlled reduction pathways.
The chemical properties of 1-Ethenyl-1H-imidazole-2-methanol make it particularly interesting for applications in polymer chemistry and material science. Imidazole derivatives are known to exhibit coordination capabilities with metals, making them useful in designing metal-organic frameworks (MOFs) or as ligands in catalytic systems. The vinyl group further extends these possibilities by allowing copolymerization with other monomers or by serving as an anchor for polymer chains via grafting reactions. Such materials have potential applications in gas storage, separation technologies, and even as components in electronic devices where molecular-level control over structure is crucial.
From a computational chemistry perspective, modern molecular modeling techniques have been instrumental in understanding the behavior of 1-Ethenyl-1H-imidazole-2-methanol and its derivatives. Quantum mechanical calculations can predict energy minima, optimize molecular geometries, and provide insights into reaction mechanisms. These studies often reveal unexpected interactions between functional groups that may not be apparent from static structural analysis alone. For instance, computational studies have suggested that the hydroxymethyl group can engage in hydrogen bonding with neighboring molecules or participate in intramolecular interactions that stabilize certain conformations.
The role of 1-Ethenyl-1H-imidazole-2-methanol as a synthetic intermediate has also been highlighted in recent research focused on green chemistry principles. Efforts to minimize waste and reduce hazardous byproducts have led to innovations in solvent systems and catalytic processes. Solvent-free reactions or those employing biodegradable solvents are increasingly preferred for their environmental benefits. Similarly, catalytic methods that use recyclable ligands or operate under mild conditions contribute to sustainable chemical practices. The synthesis of 1-Ethenyl-1H-imidazole-2-methanol can be adapted to these principles by optimizing reaction conditions for efficiency and minimizing resource consumption.
In conclusion, 1-Ethenyl-1H-imidazole-2-methanol (CAS No. 45662-46-2) represents a fascinating compound with significant potential across multiple domains of chemical research and application. Its unique structural features—combining an imidazole core with both vinyl and hydroxymethyl functionalities—make it a versatile precursor for further chemical exploration. Whether used as an intermediate in drug discovery programs or as a component in advanced materials, 1-Ethenyl-1H-imidazole-2-methanol exemplifies how fundamental organic chemistry continues to drive innovation at both academic and industrial levels.
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